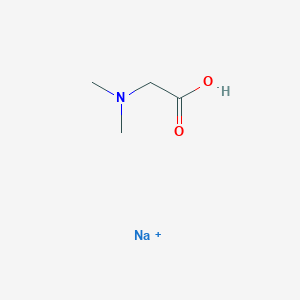

Sodium 2-(dimethylamino)acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14271. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-(dimethylamino)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.Na/c1-5(2)3-4(6)7;/h3H2,1-2H3,(H,6,7);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGPBIYNLYDWLQE-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8NNaO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201018115 |

Source

|

| Record name | Sodium N,N-dimethylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201018115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18319-88-5 |

Source

|

| Record name | Sodium N,N-dimethylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201018115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium N,N-dimethylglycinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.354 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Whitepaper: A Comprehensive Technical Guide to the Synthesis of Sodium 2-(dimethylamino)acetate from N,N-Dimethylglycine

Abstract: This guide provides an in-depth, scientifically-grounded methodology for the synthesis of Sodium 2-(dimethylamino)acetate, also known as Sodium Dimethylglycinate (DMG-Na). The synthesis is achieved through a direct acid-base neutralization of N,N-Dimethylglycine (DMG) with sodium hydroxide. This document is intended for researchers, chemists, and professionals in drug development, offering a detailed exploration of the underlying chemical principles, a step-by-step experimental protocol, and methods for characterization and quality control. The causality behind each procedural step is explained to ensure reproducibility and a thorough understanding of the process.

Introduction and Strategic Importance

N,N-Dimethylglycine (DMG) is a naturally occurring amino acid derivative found in both plants and animals and is an intermediate in the metabolism of choline.[1][2] Its sodium salt, this compound, has garnered significant interest for its diverse applications. It is widely used as a nutritional supplement in both animal husbandry and for human consumption to improve physical performance and serve as an antioxidant.[3][4] Recent studies have also highlighted its potential in dermatology for promoting epidermal regeneration and exerting potent anti-inflammatory effects.[4]

The synthesis of DMG-Na from its parent amino acid, N,N-Dimethylglycine, is a fundamental chemical transformation. The process relies on a classic acid-base neutralization reaction, which is elegant in its simplicity, high-yielding, and inherently atom-economical. This guide presents a robust and validated protocol for this synthesis, emphasizing the chemical logic that informs each step of the procedure, from reagent selection to final product isolation and verification.

Core Chemical Principles and Reaction Mechanism

The conversion of N,N-Dimethylglycine to its sodium salt is a straightforward acid-base reaction. N,N-Dimethylglycine is a zwitterionic amino acid, possessing both a weakly basic tertiary amine group and a moderately acidic carboxylic acid group. The synthesis leverages the acidic nature of the carboxylic acid moiety (-COOH).

When introduced to a strong base such as sodium hydroxide (NaOH), the proton (H⁺) of the carboxylic acid group is readily abstracted by the hydroxide ion (OH⁻). This proton transfer results in the formation of water and the corresponding carboxylate anion ((CH₃)₂NCH₂COO⁻). The positively charged sodium ion (Na⁺) from the sodium hydroxide then forms an ionic bond with the negatively charged carboxylate, yielding the target salt, this compound.

The overall reaction is as follows:

(CH₃)₂NCH₂COOH (DMG) + NaOH → (CH₃)₂NCH₂COONa (DMG-Na) + H₂O

This reaction proceeds rapidly and quantitatively under ambient conditions, making it an efficient and reliable synthetic route.

Figure 1: Reaction mechanism for the synthesis of DMG-Na.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, where successful completion of each stage is confirmed by observable parameters before proceeding.

Materials and Equipment

-

Reagents:

-

N,N-Dimethylglycine (DMG), ≥98% purity

-

Sodium Hydroxide (NaOH), pellets or pearls, ≥98% purity

-

Deionized Water (DI H₂O)

-

Anhydrous Ethanol (for optional recrystallization)

-

-

Equipment:

-

Magnetic stirrer with stir bar

-

250 mL Erlenmeyer flask or beaker

-

100 mL graduated cylinder

-

Digital balance (±0.01 g)

-

pH meter or pH indicator strips

-

Rotary evaporator

-

Vacuum oven

-

Standard laboratory glassware

-

Stoichiometry and Reagent Preparation

The synthesis is based on a 1:1 molar ratio between DMG and NaOH. The following table provides quantities for a representative laboratory-scale synthesis.

| Compound | Molar Mass ( g/mol ) | Mass (g) | Moles (mol) | Molar Ratio |

| N,N-Dimethylglycine | 103.12 | 10.31 | 0.10 | 1.0 |

| Sodium Hydroxide | 40.00 | 4.00 | 0.10 | 1.0 |

Preparation of 2M NaOH Solution: Causality: Using a solution of NaOH rather than solid pellets allows for better control over the reaction rate and heat generation.

-

Carefully weigh 4.00 g of NaOH pellets.

-

In a separate beaker, measure 50 mL of deionized water.

-

Slowly add the NaOH pellets to the water while stirring. Caution: This dissolution is highly exothermic. The solution should be allowed to cool to room temperature before use.

Step-by-Step Synthesis Workflow

-

Dissolution of DMG: Weigh 10.31 g (0.10 mol) of N,N-Dimethylglycine and transfer it to a 250 mL Erlenmeyer flask. Add 100 mL of deionized water and stir using a magnetic stirrer until all the solid has completely dissolved. DMG is readily soluble in water.[1][5]

-

Neutralization: Begin slowly adding the prepared and cooled 2M NaOH solution to the stirring DMG solution using a dropper or burette.

-

Causality: A slow, dropwise addition is crucial to dissipate the heat generated from the neutralization reaction and prevent splashing of the caustic solution.

-

-

pH Monitoring: Monitor the pH of the reaction mixture continuously. The initial solution of DMG will be acidic. As the NaOH is added, the pH will rise. The reaction is complete when the pH stabilizes in the range of 7.0 - 8.0, indicating that all the carboxylic acid has been neutralized.

-

Solvent Removal (Isolation): Once neutralization is confirmed, transfer the clear reaction solution to a round-bottom flask. Remove the water using a rotary evaporator under reduced pressure at a bath temperature of 50-60°C.

-

Causality: Evaporation under reduced pressure allows for solvent removal at a lower temperature, preventing potential thermal degradation of the final product.

-

-

Product Collection and Drying: The evaporation will yield a white solid residue, which is the crude this compound. Scrape the solid from the flask and transfer it to a pre-weighed dish.

-

Final Drying: Place the product in a vacuum oven at 60-70°C until a constant weight is achieved. This ensures the removal of all residual water. The final product should be a fine, white, crystalline powder. Note that the product is hygroscopic and should be stored in a desiccator.[3][6]

Figure 2: Step-by-step experimental workflow for DMG-Na synthesis.

Product Characterization and Quality Control

To ensure the integrity of the synthesis, the identity and purity of the final product must be verified.

-

Appearance: The final product should be a white crystalline solid.

-

Yield Calculation:

-

Theoretical Yield = moles of limiting reactant × molar mass of product

-

Theoretical Yield = 0.10 mol × 125.10 g/mol = 12.51 g

-

Percent Yield = (Actual Yield / Theoretical Yield) × 100%

-

-

Melting Point: Determine the melting point of the dried product. The reported melting point for N,N-dimethyl glycine sodium salt is 288°C, which is likely a decomposition temperature.[7] A sharp, consistent melting/decomposition point is indicative of high purity.

-

FTIR Spectroscopy: Acquire an infrared spectrum of the product. Key validation markers include:

-

The disappearance of the broad O-H stretching band from the carboxylic acid group (typically ~3000 cm⁻¹).

-

The appearance of a strong, characteristic asymmetric stretching band for the carboxylate anion (COO⁻) around 1610-1550 cm⁻¹.

-

-

¹H NMR Spectroscopy (in D₂O): The proton NMR spectrum should confirm the structure. Expected signals include:

-

A singlet corresponding to the six protons of the two methyl groups (-N(CH₃)₂).

-

A singlet corresponding to the two protons of the methylene group (-CH₂-).

-

Safety and Handling Precautions

-

Sodium Hydroxide (NaOH): A corrosive solid and solution that can cause severe skin and eye burns. Always handle with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. The dissolution of NaOH in water is highly exothermic and should be performed with care.

-

General Precautions: Conduct the synthesis in a well-ventilated area or a fume hood. Ensure proper waste disposal procedures are followed according to institutional guidelines.

Conclusion

The synthesis of this compound from N,N-Dimethylglycine via acid-base neutralization is a highly efficient, reliable, and scalable process. By adhering to the principles of stoichiometry and carefully controlling the reaction conditions, particularly the pH, a high-purity product can be consistently obtained. The detailed protocol and analytical validation steps outlined in this guide provide researchers and drug development professionals with a robust framework for the successful laboratory-scale production of this valuable compound.

References

- Synthetic process for the preparation of N,N dimethyl glycine (DMG).

- The compound salt of n,n-dimethylglycine and an organic acid and composition and use thereof.

-

Dimethylglycine . Wikipedia. [Link]

- Preparation method of N, N-dimethylglycine for industrial production.

-

Showing Compound Dimethylglycine (FDB021893) . FooDB. [Link]

-

N,N-Dimethylglycine | C4H9NO2 . PubChem. [Link]

- N,N-dimethylglycine hydrochloride preparation method suitable for industrial production.

-

dimethylglyoxime . Organic Syntheses Procedure. [Link]

- N,N-DIMETHYLGLYCINE ORGANIC ACID COMPOUND SALT AND COMPOSITION AND APPLICATION THEREOF.

- N,N-dimethylglycine hydrochloride preparation method suitable for industrial production.

- Conjugate acid salt of n,n-dimethylglycine and organic acid, and composition and application thereof.

-

Deprotection with Sodium Hydroxide . Glen Research. [Link]

-

N,N-Dimethylglycine Sodium Salt Exerts Marked Anti-Inflammatory Effects in Various Dermatitis Models and Activates Human Epidermal Keratinocytes by Increasing Proliferation, Migration, and Growth Factor Release . PubMed Central. [Link]

-

SODIUM ACETATE . Food and Agriculture Organization of the United Nations. [Link]

Sources

- 1. Dimethylglycine - Wikipedia [en.wikipedia.org]

- 2. N,N-Dimethylglycine | 1118-68-9 [chemicalbook.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. N,N-Dimethylglycine Sodium Salt Exerts Marked Anti-Inflammatory Effects in Various Dermatitis Models and Activates Human Epidermal Keratinocytes by Increasing Proliferation, Migration, and Growth Factor Release - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US20200296994A1 - The compound salt of n,n-dimethylglycine and an organic acid and composition and use thereof - Google Patents [patents.google.com]

- 6. WO2019080155A1 - Conjugate acid salt of n,n-dimethylglycine and organic acid, and composition and application thereof - Google Patents [patents.google.com]

- 7. US4968839A - Synthetic process for the preparation of N,N dimethyl glycine (DMG) - Google Patents [patents.google.com]

"Sodium 2-(dimethylamino)acetate" CAS number 18319-88-5 properties

An In-Depth Technical Guide to Sodium 2-(dimethylamino)acetate (CAS 18319-88-5)

Introduction

This compound, also known as N,N-Dimethylglycine Sodium Salt (DMG-Na), is the sodium salt of the naturally occurring amino acid derivative N,N-Dimethylglycine (DMG). DMG is an endogenous compound found in the homocysteine pathway in both plants and animals.[1][2] While historically utilized as a nutritional supplement in animal husbandry and for human performance enhancement, recent scientific investigations have unveiled its significant potential in therapeutic applications, particularly within dermatology.[1][3]

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the physicochemical properties, synthesis, analytical methods, and emerging applications of this compound, with a particular focus on its mechanism of action in skin biology. The presence of the dimethylamino moiety, a key pharmacophore in numerous FDA-approved drugs, further underscores its relevance in modern medicinal chemistry.[4]

Physicochemical Properties

A clear understanding of the fundamental properties of this compound is essential for its application in research and formulation. The key physicochemical data are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 18319-88-5 | [5][6] |

| Molecular Formula | C₄H₈NNaO₂ | [5][6][7] |

| Molecular Weight | 125.10 g/mol | [5][6][7] |

| IUPAC Name | This compound | [6] |

| Synonyms | Sodium (dimethylamino)acetate, N,N-Dimethylglycine sodium salt | [6][8] |

| InChI Key | QGPBIYNLYDWLQE-UHFFFAOYSA-M | [6][8] |

| Topological Polar Surface Area | 43.4 Ų | [6] |

| Hydrogen Bond Donor Count | 0 | [6] |

| Hydrogen Bond Acceptor Count | 3 | [6] |

| Purity (Typical) | ≥95% | [8] |

Chemical Structure and Reactivity

The structure of this compound features a tertiary amine and a sodium carboxylate group, which define its chemical behavior.

Caption: Proposed workflow for the synthesis of this compound.

Protocol Outline:

-

Dissolution: N,N-Dimethylglycine is dissolved in an appropriate aqueous solvent.

-

Neutralization: A stoichiometric equivalent of a sodium base, such as sodium hydroxide or sodium bicarbonate, is slowly added to the solution while stirring. The reaction is typically exothermic and may require cooling.

-

Reaction Monitoring: The pH of the solution is monitored. The reaction is complete when a neutral or slightly basic pH is achieved and maintained.

-

Isolation: The solvent (water) is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting solid may be further purified by recrystallization from a suitable solvent system, if necessary, to achieve the desired purity for research or pharmaceutical applications.

-

Quality Control: The final product should be analyzed for identity and purity using techniques such as NMR, FTIR, and HPLC.

Analytical Methodologies

Accurate quantification and characterization are critical. While methods for this specific salt are not widely published, established protocols for its parent amino acid and related compounds are directly applicable.

Protocol: Quantification via HPLC after Derivatization

High-Performance Liquid Chromatography (HPLC) is a reliable method for the analysis of amino acids. Pre-column derivatization is often employed to enhance detection sensitivity. A method using dimethylamino-azobenzenesulfonyl chloride (DABS-Cl) is well-established for this purpose. [9]

Caption: Experimental workflow for HPLC analysis of DMG-Na.

Step-by-Step Methodology:

-

Sample Preparation: Prepare an aqueous solution of this compound at a known concentration.

-

Derivatization:

-

Mix the sample solution with a borate buffer to maintain an alkaline pH (~9.0).

-

Add a solution of DABS-Cl in a suitable organic solvent (e.g., acetonitrile).

-

Heat the mixture (e.g., 70°C for 10-15 minutes) to complete the reaction, forming the DABS-amino acid derivative.

-

Quench the reaction by adding a suitable acid.

-

-

Chromatographic Separation:

-

Column: Use a reversed-phase column, such as a Hypersil ODS column. [9] * Mobile Phase: Employ a gradient elution system, typically involving an aqueous buffer and an organic modifier like acetonitrile.

-

Injection: Inject the derivatized sample onto the column.

-

-

Detection and Quantification:

-

Detector: Use a UV-Vis detector set to the maximum absorbance wavelength of the DABS derivative (typically around 436 nm).

-

Analysis: Quantify the amount of the analyte by comparing its peak area to that of a standard curve prepared with known concentrations of derivatized N,N-Dimethylglycine.

-

Applications in Research and Drug Development

The therapeutic potential of this compound is an area of active research, with compelling evidence emerging in the field of dermatology.

A. Epidermal Regeneration and Repair

Recent studies have demonstrated that DMG-Na has profound effects on human epidermal keratinocytes, the primary cells of the skin's outer layer. [1][10]

-

Promotes Proliferation and Migration: DMG-Na has been shown to increase the proliferation of cultured human keratinocytes without compromising cell viability, even at high doses. [1]In wound-healing assays, it significantly augments the rate of wound closure, indicating it promotes cell migration. [1][2]* Upregulates Growth Factor Release: Treatment of keratinocytes with DMG-Na results in the upregulated synthesis and release of key growth factors, such as Vascular Endothelial Growth Factor (VEGF). [10]This is a critical mechanism for promoting tissue repair and regeneration.

-

Anti-inflammatory and Antioxidant Effects: DMG-Na exhibits robust anti-inflammatory and antioxidant properties in various in-vitro models of skin inflammation, including those mimicking microbial dermatitis, allergic contact dermatitis, and psoriasis. [1][10]

Caption: Cellular effects of DMG-Na on epidermal keratinocytes.

These findings position this compound as a highly promising active compound for topical applications aimed at promoting skin regeneration and treating inflammatory skin conditions. [1]

B. Potential as a Formulation Excipient

Drawing parallels with sodium acetate, which is widely used in the pharmaceutical industry, this compound has potential as a functional excipient. [11]Its properties suggest it could serve as:

-

A pH Buffering Agent: To maintain the stability and solubility of active pharmaceutical ingredients (APIs) in liquid formulations.

-

A Stabilizer: In injectable drug formulations to prevent degradation of the API.

Safety and Handling

The safe handling of any chemical reagent is paramount. The available safety data for this compound indicates it should be handled with care.

| Hazard Class | Information | Reference(s) |

| Pictogram | Irritant (Exclamation Mark) | [8][12] |

| Hazard Statements | H317: May cause an allergic skin reaction. H319: Causes serious eye irritation. | [12] |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [12] |

Note on Conflicting Data: While some suppliers classify this compound as an irritant, other safety data sheets for related compounds may indicate no hazards. [12]It is imperative for researchers to always consult the specific Safety Data Sheet (SDS) provided by the manufacturer of the lot being used.

Handling and First Aid Protocol

-

Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. [12]* Skin Contact: Immediately wash the affected area with generous amounts of running water and non-abrasive soap. Seek medical attention if irritation develops. [12]* Eye Contact: Immediately flush eyes with clean, running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. [12]* Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention. [12]* Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek medical attention. * Spills: Wear appropriate PPE. Scoop up the solid material into a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete. [12]

Conclusion

This compound (CAS 18319-88-5) is a compound of growing interest, transitioning from its role as a simple nutritional supplement to a promising candidate for advanced therapeutic applications. Its well-defined physicochemical properties and straightforward synthesis make it an accessible molecule for research. The compelling recent evidence of its ability to promote keratinocyte proliferation and migration, coupled with its anti-inflammatory effects, highlights a significant opportunity for its development in dermatology and wound care. For drug development professionals, its structural relation to known pharmacophores and potential utility as a formulation excipient further broadens its appeal. As research continues, adherence to rigorous analytical and safety protocols will be essential to fully and safely unlock the potential of this versatile compound.

References

-

Next Peptide. 18319-88-5 | this compound. [Online] Available at: [Link]

-

PubChem. Glycine, N,N-dimethyl-, sodium salt (1:1). [Online] Available at: [Link]

-

PubChem. Sodium N,N-dimethylglycinate. [Online] Available at: [Link]

-

Lange, T.S., et al. (2023). N,N-Dimethylglycine Sodium Salt Exerts Marked Anti-Inflammatory Effects in Various Dermatitis Models and Activates Human Epidermal Keratinocytes by Increasing Proliferation, Migration, and Growth Factor Release. PMC - PubMed Central. [Online] Available at: [Link]

-

ResearchGate. Structural formula of sodium N,N‐dimethylglycine. [Online] Available at: [Link]

-

ResearchGate. (PDF) N,N-Dimethylglycine Sodium Salt Exerts Marked Anti-Inflammatory Effects.... [Online] Available at: [Link]

-

Kumar, A., et al. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. PMC - PubMed Central. [Online] Available at: [Link]

-

FAO AGRIS. Reusable 2-(Dimethylamino)ethyl Methacrylate Polymers On-line Solid-Phase Extraction.... [Online] Available at: [Link]

-

ACS Omega. Copper(II) Trifluoromethanesulfonate as an Efficient, Versatile, and Dual-Purpose Catalyst.... [Online] Available at: [Link]

-

FAO. SODIUM ACETATE. [Online] Available at: [Link]

-

PubMed. Development of 2-(dimethylamino)ethyl methacrylate-based molecular recognition devices.... [Online] Available at: [Link]

-

ResearchGate. Synthesis of N,N-dimethylamino acid esters. Reagents and conditions. [Online] Available at: [Link]

-

PubMed. Liquid chromatographic analysis of amino acids.... [Online] Available at: [Link]

- Google Patents. CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride.

-

Chemignition Laboratory. Why Sodium Acetate is Essential in the Pharmaceutical Industry. [Online] Available at: [Link]

-

ResearchGate. Development of 2-(dimethylamino)ethyl methacrylate-based molecular recognition devices... | Request PDF. [Online] Available at: [Link]

Sources

- 1. N,N-Dimethylglycine Sodium Salt Exerts Marked Anti-Inflammatory Effects in Various Dermatitis Models and Activates Human Epidermal Keratinocytes by Increasing Proliferation, Migration, and Growth Factor Release - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anions in N,N-dimethylglycine sodium salt applying a Dose-in Gradient | Metrohm [metrohm.com]

- 4. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 18319-88-5 | this compound | Next Peptide [nextpeptide.com]

- 6. Glycine, N,N-dimethyl-, sodium salt (1:1) | C4H8NNaO2 | CID 23695761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. aaronchem.com [aaronchem.com]

- 8. This compound | 18319-88-5 [sigmaaldrich.com]

- 9. Liquid chromatographic analysis of amino acids: using dimethylamino-azobenzenesulfonyl chloride and Hypersil ODS column to analyze the composition of apo B peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chemignition.com [chemignition.com]

- 12. matrixscientific.com [matrixscientific.com]

Physical and chemical properties of N,N-dimethylglycine sodium salt

An In-Depth Technical Guide to the Physical and Chemical Properties of N,N-Dimethylglycine Sodium Salt

Introduction

N,N-dimethylglycine (DMG) is a tertiary amino acid, a derivative of glycine, that plays a role as a metabolic intermediate in plants and animals.[1][2] Its anionic form, N,N-dimethylglycinate, is salified with sodium to produce N,N-dimethylglycine sodium salt (DMG-Na), a compound of significant interest in nutritional science, animal husbandry, and increasingly, in pharmaceutical and dermatological research.[3][4] This guide, prepared for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core physical and chemical properties of DMG-Na, its analytical determination, and its handling, grounded in established scientific literature. Understanding these fundamental characteristics is critical for its effective application, from formulation development to ensuring the stability and reproducibility of experimental outcomes.

Chemical Identity and Structure

Precise identification is the cornerstone of chemical research. DMG-Na is recognized by several identifiers across chemical databases and regulatory frameworks.

Nomenclature and Identifiers

The compound is most commonly referred to as N,N-dimethylglycine sodium salt. Synonyms include Sodium N,N-dimethylglycinate and Sodium 2-(dimethylamino)acetate.[5][6] Key database identifiers are summarized below for unambiguous reference.

| Identifier | Value | Reference |

| CAS Number | 18319-88-5 | [5][6][7] |

| EC Number | 242-206-5 | [5][6] |

| Molecular Formula | C₄H₈NNaO₂ or C₄H₁₀NNaO₂ | [5][6][7] |

| Molecular Weight | Approx. 125.10 - 127.12 g/mol | [5][6][7] |

| Parent Compound | N,N-Dimethylglycine (CAS: 1118-68-9) | [7][8] |

Note: The molecular formula may vary depending on the representation of the salt structure.

Chemical Structure

DMG-Na is an ionic compound formed from the deprotonation of the carboxylic acid group of N,N-dimethylglycine by a strong base, such as sodium hydroxide.[9] The resulting structure consists of a sodium cation (Na⁺) and a dimethylglycinate anion.

Caption: Ionic structure of N,N-dimethylglycine sodium salt.

Physical Properties

The physical state and behavior of DMG-Na are critical for its storage, handling, and formulation. These properties are dictated by its ionic nature and molecular structure.

| Property | Description | Reference |

| Appearance | White to off-white crystalline powder. | [1][10][11] |

| Melting Point | 288 °C (for the salt); 178-182 °C (for the parent acid). | [1][9] |

| Solubility | Soluble in water. The parent acid is also soluble in ethanol. | [1][10] |

| Hygroscopicity | Highly hygroscopic; prone to absorb moisture and deliquesce upon storage. | [10] |

Causality and Implications

-

High Melting Point : The melting point of 288°C for the sodium salt is significantly higher than that of its parent acid (178-182°C).[1][9] This is a direct consequence of the strong electrostatic forces in the ionic crystal lattice of the salt, which require more thermal energy to overcome compared to the intermolecular forces (like hydrogen bonding) in the crystalline acid.

-

Hygroscopicity : The tendency of DMG-Na to readily absorb atmospheric moisture is a major practical challenge.[10] This property necessitates storage in tightly sealed containers in a desiccated environment. Failure to do so can lead to agglomeration and deliquescence, complicating accurate weighing and compromising product integrity, particularly in applications like animal feed additives where flowability is essential.[10]

Chemical Properties and Reactivity

Stability

Under recommended storage conditions (cool, dry, sealed), DMG-Na is a stable compound.[12] However, its stability is compromised by two main factors:

-

Moisture : As noted, the compound is hygroscopic.[10] The absorption of water can affect its physical form and potentially facilitate degradation over long periods or under elevated temperatures.

-

Acids : As the salt of a weak acid, DMG-Na will react with strong acids (e.g., sulfuric acid, hydrochloric acid) to neutralize, forming the free N,N-dimethylglycine and the corresponding sodium salt of the acid.[9] This reaction is fundamental to some synthetic processes where DMG-Na is an intermediate.[9]

Synthesis Overview

DMG-Na is often synthesized as an intermediate in the production of DMG. A common industrial approach is a variation of the Strecker synthesis, where formaldehyde, sodium cyanide, and dimethylamine react to form an intermediate, which is then hydrolyzed with a caustic agent like sodium hydroxide to yield the sodium salt.[9][13] The choice of sodium hydroxide is crucial as it facilitates easier isolation and results in a higher yield compared to other bases like calcium or potassium hydroxide.[9]

Biological Activity

DMG-Na is not merely an inert salt; it exhibits a range of biological activities that are the basis for its use in nutritional and therapeutic contexts. It has been shown to possess immunomodulatory, antioxidant, and anti-inflammatory properties.[14][15][16] In dermatological models, it promotes the proliferation and migration of keratinocytes, suggesting a role in wound healing and skin regeneration.[14][15][17] These effects are linked to its ability to act as a methyl donor and potentially as a source of glycine for glutathione synthesis.[14][16]

Caption: Key biological roles and activities of DMG-Na.

Analytical Methodologies

Quantitative analysis of DMG-Na and its parent compound is essential for quality control, formulation analysis, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a prevalent and robust method.

HPLC Analysis Workflow

Due to the lack of a strong chromophore in the DMG molecule, direct UV detection can be challenging, often requiring low wavelengths (e.g., 205 nm) where interference is common.[18] A more reliable approach involves pre-column derivatization to attach a UV-active moiety to the molecule, allowing for sensitive detection at higher wavelengths.

Caption: General workflow for HPLC analysis of DMG via derivatization.

Experimental Protocol: HPLC Determination of DMG

This protocol is a synthesized example based on established methods for analyzing DMG in biological matrices.[19] It is intended as a template and must be validated for each specific application.

Objective: To quantify the concentration of N,N-dimethylglycine (from DMG-Na) in an aqueous solution.

Materials:

-

N,N-dimethylglycine sodium salt standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

p-Bromophenacyl bromide (Derivatizing agent)

-

18-Crown-6 (Catalyst)

-

Potassium carbonate

-

C18 HPLC Column (e.g., 4.6 x 150 mm, 5 µm)

-

HPLC system with UV detector

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of DMG-Na in HPLC-grade water (e.g., 1 mg/mL).

-

Create a series of calibration standards by diluting the stock solution to concentrations ranging from 2 µM to 100 µM.

-

-

Sample and Standard Derivatization:

-

To 100 µL of each standard or sample in a clean vial, add 400 µL of acetonitrile.

-

Add 10 mg of potassium carbonate, 2 mg of 18-crown-6, and 5 mg of p-bromophenacyl bromide.

-

Rationale: Acetonitrile acts as a protein precipitant (for biological samples) and solvent. The crown ether complexes with the potassium cation, increasing the nucleophilicity of the carbonate and the DMG carboxylate, thereby catalyzing the derivatization reaction with p-bromophenacyl bromide.

-

Seal the vials and heat at 80°C for 45 minutes.

-

Cool the vials to room temperature. Centrifuge to pellet any solids.

-

-

HPLC Analysis:

-

Transfer the supernatant to an HPLC vial.

-

Inject 20 µL onto the HPLC system.

-

Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio must be optimized to achieve good separation.

-

Flow Rate: 1.0 mL/min.

-

Column: C18 reverse-phase column.

-

Detection: UV detector set to 254 nm.

-

Rationale: The p-bromophenacyl ester derivative is significantly less polar than the parent DMG, allowing for retention and separation on a C18 column. The attached phenyl ring provides a strong chromophore for sensitive detection at 254 nm.[19]

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area of the DMG derivative against the concentration of the prepared standards.

-

Determine the concentration of DMG in the unknown samples by interpolating their peak areas from the calibration curve.

-

Safety and Handling

While its parent compound is a naturally occurring substance, DMG-Na is a synthesized chemical that requires appropriate handling.

GHS Hazard Classification

According to aggregated data from ECHA notifications, DMG-Na is classified with significant hazards.[6][7]

| Hazard Code | Hazard Statement | Classification |

| H314 | Causes severe skin burns and eye damage | Skin Corrosion 1C |

| H318 | Causes serious eye damage | Eye Damage 1 |

Handling and Personal Protective Equipment (PPE)

Given the corrosive nature of the compound, strict safety protocols are mandatory.

-

Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Personal Protective Equipment:

-

Wear chemical-resistant gloves (e.g., nitrile).

-

Use safety glasses or goggles.

-

A lab coat is required to prevent skin contact.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[11]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container to protect from moisture.[11][12] Keep away from strong oxidizing agents and strong acids.[12]

Conclusion

N,N-dimethylglycine sodium salt is a compound with distinct physical and chemical properties that are crucial for its application in research and development. Its high water solubility and defined melting point are contrasted by its significant hygroscopicity, which demands careful storage and handling. Chemically, it is a stable salt that serves as a valuable intermediate and an active agent with notable biological effects, including antioxidant and anti-inflammatory actions. Its corrosive hazard classification underscores the importance of adhering to stringent safety protocols. A thorough understanding of these characteristics, from chemical structure to analytical determination, empowers scientists to utilize this versatile molecule effectively and safely in their work.

References

- Synthetic process for the preparation of N,N dimethyl glycine (DMG) - Google Patents. (n.d.).

- US20200296994A1 - The compound salt of n,n-dimethylglycine and an organic acid and composition and use thereof - Google Patents. (n.d.).

-

Glycine, N,N-dimethyl-, sodium salt (1:1) | C4H8NNaO2 - PubChem. (n.d.). Retrieved from [Link]

- CN103396330A - Preparation method of N,N-dimethyl glycine ester based on silica gel sulfonic acid serving as catalyst - Google Patents. (n.d.).

-

Sodium N,N-dimethylglycinate | C4H10NNaO2 - PubChem. (n.d.). Retrieved from [Link]

-

Dimethylglycine - Wikipedia. (n.d.). Retrieved from [Link]

-

Structural formula of sodium N,N‐dimethylglycine | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

-

Lendvai, A., et al. (2023). N,N-Dimethylglycine Sodium Salt Exerts Marked Anti-Inflammatory Effects in Various Dermatitis Models and Activates Human Epidermal Keratinocytes by Increasing Proliferation, Migration, and Growth Factor Release. International Journal of Molecular Sciences, 24(14), 11264. Available from: [Link]

-

Lendvai, A., et al. (2023). N,N-Dimethylglycine Sodium Salt Exerts Marked Anti-Inflammatory Effects in Various Dermatitis Models and Activates Human Epidermal Keratinocytes by Increasing Proliferation, Migration, and Growth Factor Release. MDPI. Available from: [Link]

-

[The role and mechanisms of N,N-dimethylglycine sodium in promoting wound healing in mice] - PubMed. (2025). Retrieved from [Link]

-

Development of N,N-Dimethylglycine-Amantadine for Adjunctive Dopaminergic Application: Synthesis, Structure and Biological Activity - MDPI. (2022). Retrieved from [Link]

-

N,N-Dimethylglycine Sodium Salt Exerts Marked Anti-Inflammatory Effects in Various Dermatitis Models and Activates Human Epidermal Keratinocytes by Increasing Proliferation, Migration, and Growth Factor Release - PubMed. (2023). Retrieved from [Link]

-

N,N-Dimethylglycine analysis - Chromatography Forum. (2006). Retrieved from [Link]

-

Laryea, M. D., et al. (1998). Simple method for the routine determination of betaine and N,N-dimethylglycine in blood and urine. Clinical Chemistry, 44(9), 1937-41. Available from: [Link]

-

dimethylglyoxime - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Topically Applied N,N-Dimethylglycine Sodium Salt Enhances Human Skin Blood Flow by Inducing. (n.d.). Retrieved from [Link]

-

Material Safety Data Sheet - N,N-Dimethylglycine hydrochloride MSDS. (2005). Retrieved from [Link]

Sources

- 1. N,N-Dimethylglycine | 1118-68-9 [chemicalbook.com]

- 2. Dimethylglycine - Wikipedia [en.wikipedia.org]

- 3. Anions in N,N-dimethylglycine sodium salt applying a Dose-in Gradient | Metrohm [metrohm.com]

- 4. mdpi.com [mdpi.com]

- 5. N,N-Dimethylglycine, sodium salt | 18319-88-5 [chemnet.com]

- 6. Glycine, N,N-dimethyl-, sodium salt (1:1) | C4H8NNaO2 | CID 23695761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Sodium N,N-dimethylglycinate | C4H10NNaO2 | CID 3084290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. US4968839A - Synthetic process for the preparation of N,N dimethyl glycine (DMG) - Google Patents [patents.google.com]

- 10. US20200296994A1 - The compound salt of n,n-dimethylglycine and an organic acid and composition and use thereof - Google Patents [patents.google.com]

- 11. fishersci.com [fishersci.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. CN103396330A - Preparation method of N,N-dimethyl glycine ester based on silica gel sulfonic acid serving as catalyst - Google Patents [patents.google.com]

- 14. N,N-Dimethylglycine Sodium Salt Exerts Marked Anti-Inflammatory Effects in Various Dermatitis Models and Activates Human Epidermal Keratinocytes by Increasing Proliferation, Migration, and Growth Factor Release - PMC [pmc.ncbi.nlm.nih.gov]

- 15. [The role and mechanisms of N,N-dimethylglycine sodium in promoting wound healing in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. N,N-Dimethylglycine analysis - Chromatography Forum [chromforum.org]

- 19. Simple method for the routine determination of betaine and N,N-dimethylglycine in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Sodium 2-(dimethylamino)acetate: Synthesis, Characterization, and Biological Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Sodium 2-(dimethylamino)acetate, also known as Sodium N,N-dimethylglycinate or DMG-Na, is a versatile organic compound with emerging applications in the biomedical and pharmaceutical fields. This technical guide provides a comprehensive overview of its fundamental properties, including its molecular weight and chemical formula. It further details a laboratory-scale synthesis protocol, methods for its analytical characterization, and in-depth experimental protocols for investigating its biological activities, particularly in the context of dermatology and wound healing. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

Core Properties of this compound

This compound is the sodium salt of the N,N-dimethylated amino acid, glycine. Its core physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₈NNaO₂ | |

| Molecular Weight | 125.10 g/mol | |

| CAS Number | 18319-88-5 | |

| IUPAC Name | This compound | |

| Synonyms | Sodium N,N-dimethylglycinate, DMG-Na, N,N-Dimethylaminoacetic acid sodium salt |

Synthesis of this compound

The following section outlines a laboratory-scale, two-step synthesis of this compound, adapted from established chemical principles for the alkylation of amino acids and subsequent salt formation.

Synthesis Pathway Overview

Caption: Synthesis pathway for this compound.

Step 1: Synthesis of N,N-Dimethylglycine via Eschweiler-Clarke Reaction

This procedure describes the methylation of glycine to form N,N-dimethylglycine.

Materials:

-

Glycine

-

Formic acid (90%)

-

Formaldehyde (37% aqueous solution)

-

Hydrochloric acid (concentrated)

-

Silver(I) oxide or Sodium hydroxide

-

Distillation apparatus

-

Reaction flask with reflux condenser and magnetic stirrer

Protocol:

-

In a round-bottom flask equipped with a reflux condenser, dissolve glycine in an excess of formic acid and aqueous formaldehyde.

-

Heat the mixture to reflux for 6-8 hours. The reaction progression can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture and add concentrated hydrochloric acid to precipitate the hydrochloride salt of N,N-dimethylglycine.

-

Isolate the N,N-dimethylglycine hydrochloride by filtration and wash with cold ethanol.

-

To obtain the free amino acid, dissolve the hydrochloride salt in water and neutralize with a slight excess of silver(I) oxide or a stoichiometric amount of sodium hydroxide.

-

Filter the resulting solution to remove the silver chloride precipitate (if using silver oxide) or proceed directly to the next step (if using sodium hydroxide).

-

The aqueous solution of N,N-dimethylglycine can be used directly in the next step or evaporated to dryness to yield the solid product.

Step 2: Formation of this compound

This procedure details the neutralization of N,N-dimethylglycine to its sodium salt.

Materials:

-

N,N-Dimethylglycine (from Step 1)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

pH meter or pH indicator strips

Protocol:

-

Dissolve the N,N-dimethylglycine in a minimal amount of deionized water.

-

Slowly add a stoichiometric amount of a concentrated sodium hydroxide solution while stirring and monitoring the pH.

-

Continue the addition of NaOH until the pH of the solution is neutral (pH ~7.0).

-

The resulting solution is an aqueous solution of this compound.

-

To obtain the solid product, the water can be removed by rotary evaporation. The resulting solid can be further purified by recrystallization from ethanol if necessary.

Analytical Characterization and Quality Control

Ensuring the purity and identity of the synthesized this compound is crucial for its use in research and development. The following are standard analytical techniques for its characterization.

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of the synthesized compound.

Instrumentation and Conditions:

-

Column: C18 reverse-phase column (e.g., Newcrom R1)[1]

-

Mobile Phase: A gradient of acetonitrile and water containing a small amount of an acid modifier like phosphoric acid or formic acid (for MS compatibility)[1]

-

Detection: UV detection at a low wavelength (e.g., 198 nm) is suitable as the molecule lacks a strong chromophore.

-

Internal Standard: 7-Methylxanthine can be used as an internal standard for quantitative analysis.

Procedure:

-

Prepare a stock solution of the synthesized this compound in the mobile phase.

-

Perform serial dilutions to create a calibration curve.

-

Inject the sample onto the HPLC system.

-

The purity is determined by the area percentage of the main peak corresponding to the product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of the synthesized compound.

¹H NMR Spectroscopy:

-

Solvent: Deuterium oxide (D₂O)

-

Expected Chemical Shifts (δ):

¹³C NMR Spectroscopy:

-

Solvent: Deuterium oxide (D₂O)

-

Expected Chemical Shifts (δ):

Biological Activity and Experimental Protocols

Recent studies have highlighted the significant biological activities of this compound, particularly in the context of skin biology. It has been shown to possess anti-inflammatory, antioxidant, and regenerative properties.[1][3][4]

Mechanism of Action

This compound has been demonstrated to promote wound healing by regulating inflammatory responses and promoting the proliferation and migration of keratinocytes.[1] It has also been shown to exert anti-inflammatory effects in various dermatitis models.[3] The compound can upregulate the synthesis and release of certain growth factors, such as Vascular Endothelial Growth Factor (VEGF), in human epidermal keratinocytes.[5]

Caption: Proposed mechanism of action of this compound on skin cells.

Experimental Protocol: In Vitro Wound Healing (Scratch) Assay

This protocol is designed to assess the effect of this compound on the migration of human epidermal keratinocytes (e.g., HaCaT cell line).

Materials:

-

Human epidermal keratinocytes (HaCaT)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Serum-free cell culture medium

-

This compound stock solution (sterile)

-

24-well culture plates

-

Sterile 200 µL pipette tips

-

Phosphate-buffered saline (PBS)

-

Inverted microscope with a camera

Protocol:

-

Cell Seeding: Seed HaCaT cells into 24-well plates at a density that will form a confluent monolayer within 24 hours.

-

Starvation (Optional): Once confluent, replace the complete medium with a serum-free or low-serum medium and incubate for 12-24 hours to minimize cell proliferation.

-

Creating the Scratch: Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.

-

Washing: Gently wash the wells twice with PBS to remove detached cells.

-

Treatment: Add fresh serum-free or low-serum medium containing different concentrations of this compound (e.g., 0.00005%, 0.0005%, and 0.005%) to the respective wells.[5] Include a vehicle control (medium without the compound).

-

Imaging: Immediately capture an image of the scratch in each well (Time 0).

-

Incubation: Incubate the plate at 37°C and 5% CO₂.

-

Time-Lapse Imaging: Capture images of the same fields at regular intervals (e.g., 6, 12, and 24 hours).

-

Analysis: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure over time.

Experimental Protocol: Keratinocyte Proliferation Assay

This protocol assesses the effect of this compound on the proliferation of human epidermal keratinocytes.

Materials:

-

Human epidermal keratinocytes (HaCaT)

-

Complete cell culture medium

-

This compound stock solution (sterile)

-

96-well culture plates

-

MTT or WST-1 proliferation assay kit

Protocol:

-

Cell Seeding: Seed HaCaT cells into a 96-well plate at a low density (e.g., 5,000 cells/well).

-

Adhesion: Allow the cells to adhere for 24 hours.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound and a vehicle control.

-

Incubation: Incubate the plate for different time points (e.g., 24, 48, and 72 hours).

-

Proliferation Assay: At each time point, perform the MTT or WST-1 assay according to the manufacturer's instructions.

-

Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

-

Analysis: Calculate the percentage of cell proliferation relative to the vehicle control. Studies have shown that concentrations up to 0.005% do not compromise cell viability and can increase the number of viable cells.[6]

Applications in Drug Development

The unique biological activities of this compound position it as a promising candidate for various applications in drug development:

-

Dermatological Formulations: Its demonstrated ability to promote wound healing and reduce inflammation makes it a strong candidate for inclusion in topical formulations for conditions such as chronic wounds, burns, and inflammatory skin diseases like dermatitis and psoriasis.[1][3]

-

Adjuvant Therapy: It could potentially be used as an adjuvant in combination with other active pharmaceutical ingredients to enhance tissue regeneration and reduce inflammation.

-

Cosmeceuticals: Its pro-proliferative and pro-migration effects on keratinocytes suggest potential applications in anti-aging and skin rejuvenation cosmeceutical products.[3]

-

Drug Delivery: The dimethylamino group is a pharmacophore present in many FDA-approved drugs and can be utilized in drug delivery systems.[2]

Conclusion

This compound is a compound with well-defined physicochemical properties and a growing body of evidence supporting its beneficial biological activities, particularly in the realm of skin health. This guide provides a foundational framework for its synthesis, characterization, and biological evaluation. The detailed protocols herein are intended to facilitate further research into the therapeutic potential of this promising molecule, paving the way for its potential translation into novel therapeutic and cosmeceutical applications.

References

-

[The role and mechanisms of N,N-dimethylglycine sodium in promoting wound healing in mice]. PubMed. [Link]

-

FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Publishing. [Link]

-

N,N-Dimethylglycine Sodium Salt Exerts Marked Anti-Inflammatory Effects in Various Dermatitis Models and Activates Human Epidermal Keratinocytes by Increasing Proliferation, Migration, and Growth Factor Release. PMC - PubMed Central. [Link]

-

Dimethylglycine sodium salt protects against oxidative damage and mitochondrial dysfunction in the small intestines of mice. Spandidos Publications. [Link]

-

Topically Applied N,N-Dimethylglycine Sodium Salt Enhances Human Skin Blood Flow by Inducing. JID. [Link]

-

Direct high-performance liquid chromatography method for determination of glycine betaine and its metabolite, N,N-dimethylglycine, in pharmacokinetic studies. Taylor & Francis Online. [Link]

-

N,N-Dimethylglycine. PubChem. [Link]

-

Separation of Glycine, N,N-dimethyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

-

N,N-Dimethylglycine Sodium Salt Exerts Marked Anti-Inflammatory Effects in Various Dermatitis Models and Activates Human Epidermal Keratinocytes by Increasing Proliferation, Migration, and Growth Factor Release. MDPI. [Link]

Sources

- 1. clyte.tech [clyte.tech]

- 2. N,N-Dimethylglycine | C4H9NO2 | CID 673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. med.virginia.edu [med.virginia.edu]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. US4968839A - Synthetic process for the preparation of N,N dimethyl glycine (DMG) - Google Patents [patents.google.com]

A Technical Guide to the Stability and Storage of Sodium 2-(dimethylamino)acetate

Introduction: Understanding the Molecule

Sodium 2-(dimethylamino)acetate, known scientifically as N,N-Dimethylglycine sodium salt (DMG-Na), is a tertiary amino acid derivative with growing significance in nutritional science, animal feed, and biomedical research.[1] As a methyl donor and antioxidant, it plays a role in numerous metabolic pathways, including improving immunity and mitigating oxidative stress.[2] The integrity and purity of DMG-Na are paramount for reliable experimental outcomes and product efficacy. This guide provides an in-depth analysis of the factors governing its stability and outlines field-proven protocols for its proper storage, handling, and stability assessment, designed for researchers, chemists, and formulation scientists.

Part 1: Physicochemical and Stability Profile

The stability of a chemical compound is intrinsically linked to its molecular structure. DMG-Na is the sodium salt of a weak acid (N,N-Dimethylglycine) and a strong base (sodium hydroxide). This salt structure makes it readily soluble in aqueous solutions but also introduces potential stability challenges, primarily related to its hygroscopicity and reactivity in the presence of environmental stressors.

Key Stability Considerations:

-

Hygroscopicity: The most critical factor in the handling and storage of solid DMG-Na is its affinity for atmospheric moisture. A Safety Data Sheet (SDS) for the compound explicitly states that it is hygroscopic and must be stored away from water.[3] Moisture absorption can lead to physical changes, such as clumping and deliquescence, which complicate accurate weighing. Chemically, the presence of water can initiate hydrolysis, potentially leading to the degradation of the compound over time.

-

Thermal Stability: While specific thermogravimetric analysis data is not widely published, amino acid derivatives can be susceptible to thermal decomposition at elevated temperatures. The energy input can lead to decarboxylation or other fragmentation pathways.

-

Oxidative Stability: The tertiary amine group in DMG-Na could theoretically be susceptible to oxidation, forming an N-oxide derivative. This process can be accelerated by the presence of oxidizing agents, metal ions, or exposure to light and heat.[4]

Part 2: Recommended Storage and Handling Protocols

Based on the physicochemical profile, the following protocols are recommended to preserve the integrity of this compound.

For Solid (Neat) Compound:

-

Container: Always store the compound in its original, tightly sealed container. If the material is transferred, use amber glass or opaque, high-density polyethylene (HDPE) bottles with secure, airtight closures.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage of primary reference standards. For routine use, a desiccator containing a suitable desiccant like silica gel is mandatory to mitigate moisture uptake.[3]

-

Temperature: While no specific temperature is mandated on available safety data sheets for the solid, storing it in a cool, dry, and well-ventilated place is standard practice.[3] For long-term archival, storage at 2-8°C is a prudent measure to reduce the rate of any potential slow degradation reactions.

-

Light: Protect the compound from direct light. Store containers in a dark cabinet or use amber vials.

For Solutions:

Stock solutions are significantly more susceptible to degradation than the solid material.

-

Solvent Choice: Use high-purity, degassed solvents for preparation. The choice of buffer can impact stability; ensure the pH is compatible with the intended application.

-

Temperature: For short-term storage (1-2 weeks), refrigeration at 2-8°C is recommended. For long-term storage (>2 weeks), it is advisable to prepare aliquots and store them frozen at -20°C or -80°C.[2] Avoid repeated freeze-thaw cycles, as this can accelerate degradation.

-

Preparation: Prepare solutions fresh whenever possible. If storing, filter-sterilize aqueous solutions through a 0.22 µm filter into sterile, airtight containers to prevent microbial growth, which can also degrade the compound.

Part 3: Stability Assessment and Forced Degradation Studies

To ensure the reliability of experimental data, it is crucial to validate the stability of DMG-Na under your specific experimental or storage conditions. Forced degradation studies are an essential tool for this purpose, helping to identify potential degradation products and establish stability-indicating analytical methods.[5]

Experimental Workflow: Forced Degradation Study

The objective is to intentionally stress the compound to predict its degradation pathways. A typical study involves subjecting a ~1 mg/mL solution of DMG-Na to various stress conditions.[5]

Caption: Workflow for a forced degradation study of DMG-Na.

Step-by-Step Protocols:

1. Hydrolytic Stability:

-

Acid: Add 1 mL of DMG-Na stock (10 mg/mL) to 9 mL of 0.1 M HCl. Incubate at 60°C.

-

Base: Add 1 mL of DMG-Na stock (10 mg/mL) to 9 mL of 0.1 M NaOH. Incubate at 60°C.

-

Neutral: Add 1 mL of DMG-Na stock (10 mg/mL) to 9 mL of purified water. Incubate at 60°C.

-

Timepoints: Withdraw aliquots at 0, 2, 4, 8, and 24 hours. Neutralize acid/base samples before analysis.

2. Oxidative Stability:

-

Add 1 mL of DMG-Na stock (10 mg/mL) to 9 mL of 3% hydrogen peroxide (H₂O₂).

-

Incubate at room temperature, protected from light.

-

Timepoints: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

3. Photostability:

-

Expose both solid DMG-Na and a solution (1 mg/mL) to a calibrated light source according to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).

-

A control sample should be wrapped in aluminum foil to exclude light.

-

Analyze the samples after the exposure period.

4. Thermal Stability (Solid State):

-

Place open vials containing solid DMG-Na in a calibrated oven at controlled temperatures (e.g., 60°C, 80°C, 105°C).

-

Analyze the solid at specified time points (e.g., 1, 3, 7, 14 days) by dissolving it and using the stability-indicating method.

Analytical Method: A stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection, is required. The method must be able to resolve the parent DMG-Na peak from all process impurities and degradation products.

Protocol: Hygroscopicity Assessment

This protocol determines the moisture uptake of solid DMG-Na under various relative humidity (RH) conditions.

Caption: Experimental workflow for hygroscopicity determination.

Data Summary: The results of these studies should be summarized to provide a clear stability profile.

| Stress Condition | Time | Temperature | % Degradation of DMG-Na | Degradant Peak (Relative Retention Time) |

| Control | 24 hr | -20°C | < 0.1% | N/A |

| 0.1 M HCl | 24 hr | 60°C | 5.2% | 0.85 |

| 0.1 M NaOH | 24 hr | 60°C | 12.8% | 1.15, 1.23 |

| 3% H₂O₂ | 24 hr | RT | 8.5% | 0.92 (N-oxide) |

| Light (ICH) | End | RT | 1.5% | 1.08 |

Note: Data are hypothetical for illustrative purposes.

Conclusion

This compound is a stable compound when stored under appropriate conditions. The primary risk to the integrity of the solid material is its hygroscopic nature, making protection from moisture the most critical handling requirement.[3] For solutions, degradation is more likely, and storage at low temperatures (-20°C or below) is recommended to ensure stability for extended periods.[2] The implementation of systematic stability testing and forced degradation studies is essential for any research or development program to define appropriate storage conditions, re-test dates, and to ensure the quality and reliability of the material in its final application.

References

- Metrohm. (n.d.). Anions in N,N-dimethylglycine sodium salt applying a Dose-in Gradient.

- CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies.

- MedchemExpress.com. (n.d.). N,N-Dimethylglycine-d6 hydrochloride.

- BioPharm International. (2012). Forced Degradation Studies for Biopharmaceuticals.

- Pfaltz & Bauer. (n.d.). Safety Data Sheet for N,N-Dimethylaminoacetic acid sodium salt.

- PubMed. (n.d.). Studies on the in vitro and in vivo degradation behavior of amino acid derivative-based organogels.

- Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168.

- ResearchGate. (2020). Dynamic Method for the Determination of Hygroscopicity of Water-Soluble Solids.

- Human Metabolome Database. (2005). Showing metabocard for Dimethylglycine (HMDB0000092).

- Journal of Chemical and Pharmaceutical Research. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview.

- Clinical Chemistry. (1998). Simple method for the routine determination of betaine and N,N-dimethylglycine in blood and urine.

- MedchemExpress.com. (n.d.). Product Data Sheet.

- Guidechem. (n.d.). N,N-이메틸글라닌나트륨 18319-88-5 wiki.

- MDPI. (2021). Dietary Micronutrient Management to Treat Mitochondrial Dysfunction in Diet-Induced Obese Mice.

- Atmospheric Chemistry and Physics. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level.

- SciSpace. (2021). Transcriptome Analysis of Intestinal Dysfunction in Newborn Piglets with Intrauterine Growth Restriction and Improve their Perfo.

- Chromatography Forum. (2006). N,N-Dimethylglycine analysis.

- CD Formulation. (n.d.). Hygroscopicity Evaluation.

- Annals of Palliative Medicine. (2021). The expression levels of plasma dimethylglycine (DMG), human maternally expressed gene 3 (MEG3), and Apelin-12 in patients with acute myocardial infarction and their clinical significance.

- Organic Syntheses. (n.d.). dimethylglyoxime.

- EUR-Lex. (2021). Official Journal L 151/2021.

- PubMed Central. (2023). N,N-Dimethylglycine Sodium Salt Exerts Marked Anti-Inflammatory Effects in Various Dermatitis Models and Activates Human Epidermal Keratinocytes by Increasing Proliferation, Migration, and Growth Factor Release.

- ResearchGate. (n.d.). Dietary dimethylglycine sodium salt (DMG-Na) supplementation improves....

- Guidechem. (n.d.). Acetato de sodio 127-09-3 wiki.

- Guidechem. (n.d.). Natriumacetat 127-09-3 wiki.

- Guidechem. (n.d.). Ácido acético,2-(4-clorofenoxi)-, 2-(dimetilamino)etílico 51-68-3 wiki.

Sources

Navigating the Nomenclature: A Comprehensive Technical Guide to Sodium 2-(dimethylamino)acetate and Its Aliases

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium 2-(dimethylamino)acetate, a seemingly straightforward molecule, is known throughout chemical and biological literature by a variety of names, leading to potential ambiguity and hampering cross-disciplinary research. This in-depth technical guide provides a comprehensive overview of its nomenclature, chemical properties, synthesis, and burgeoning applications, with a particular focus on its relevance to drug development. We will delve into its multifaceted biological activities, including its role as a modulator of nitric oxide signaling and its anti-inflammatory properties, and provide practical, field-proven insights for its synthesis and analysis. This guide aims to serve as an essential resource for researchers, scientists, and drug development professionals, fostering a clearer understanding and facilitating further exploration of this versatile compound.

Unraveling the Identity: A Multi-faceted Nomenclature

This compound is the sodium salt of the N-methylated amino acid, N,N-dimethylglycine. Its identity is often obscured by a plethora of synonyms and trade names used across different contexts. A clear understanding of this nomenclature is paramount for efficient literature review and unambiguous scientific communication.

The most commonly encountered alternative names for this compound in chemical literature include:

-

Sodium N,N-dimethylglycinate : This is a widely accepted and chemically precise synonym.[1]

-

N,N-Dimethylglycine sodium salt : This name clearly indicates its composition as the sodium salt of N,N-dimethylglycine.

-

Glycine, N,N-dimethyl-, sodium salt : This is another systematic name that can be found in chemical databases.[2]

-

DMG-Na : This abbreviation is frequently used in biological and pharmacological studies for brevity.[3]

In commercial contexts, particularly within the animal feed industry, it is also known by the trade name Taminizer D .[4]

The parent compound, N,N-Dimethylglycine (DMG) , is also a crucial part of the nomenclature landscape.[5] DMG was once referred to as Vitamin B16, a designation that is now obsolete as it does not meet the scientific definition of a vitamin.[5]

Table 1: Key Identifiers for this compound

| Identifier | Value |

| CAS Number | 18319-88-5 |

| Molecular Formula | C4H8NNaO2 |

| Molecular Weight | 125.10 g/mol |

| IUPAC Name | This compound |

Physicochemical Properties and Characterization

This compound is a white crystalline solid that is soluble in water. Its purity is typically assessed to be at least 97%.[4] The compound is hygroscopic, meaning it readily absorbs moisture from the air, which can affect its handling and storage.

Analytical Characterization

For researchers and drug development professionals, robust analytical methods are essential for quality control and quantification.

High-Performance Liquid Chromatography (HPLC): A common method for the analysis of this compound is Hydrophilic Interaction Liquid Chromatography (HILIC). One reported method utilizes a silica HILIC column with a gradient elution from 90% acetonitrile/10% water to a 50/50 mixture.[6] Another approach employs a reverse-phase aqueous C18 column with a mobile phase of 0.1% methanesulfonic acid in 98% water/2% methanol and UV detection at 205 nm.[6]

Mass Spectrometry (MS): Mass spectrometry provides valuable information for the identification and structural elucidation of the compound. The PubChem database contains mass spectral data for the parent compound, N,N-Dimethylglycine, including its GC-MS fragmentation pattern.[7] The trimethylsilyl (TMS) derivative of N,N-Dimethylglycine is also amenable to GC-MS analysis.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for confirming the structure of this compound. Predicted 1H and 13C NMR spectra for related compounds are available in databases like the Human Metabolome Database and ChemicalBook, which can serve as a reference for experimental data.[9][10][11][12]

Synthesis of this compound: From Industrial Processes to Laboratory Protocols

The synthesis of this compound can be approached through several routes, ranging from large-scale industrial processes to more refined laboratory-scale preparations.

Industrial Synthesis

A common industrial method involves a multi-step process starting with the reaction of formaldehyde, sodium bisulfite, dimethylamine, and sodium cyanide to produce N,N-dimethylamino acetonitrile. This intermediate is then subjected to caustic hydrolysis using sodium hydroxide to yield the sodium salt of N,N-dimethylglycine.[13]

Laboratory-Scale Synthesis Protocol

For a laboratory setting, a more direct and controlled synthesis is often preferred. The following protocol outlines a method for the preparation of this compound from its parent compound, N,N-dimethylglycine.

Objective: To synthesize this compound by neutralizing N,N-dimethylglycine with sodium hydroxide.

Materials:

-

N,N-Dimethylglycine (DMG)

-

Sodium hydroxide (NaOH), pellets or solution

-

Deionized water

-

Ethanol

-

Magnetic stirrer and stir bar

-

pH meter or pH indicator strips

-

Round-bottom flask

-

Rotary evaporator

Procedure:

-

Dissolution of N,N-Dimethylglycine: In a round-bottom flask, dissolve a known quantity of N,N-dimethylglycine in a minimal amount of deionized water with stirring.

-

Preparation of Sodium Hydroxide Solution: Prepare a standardized solution of sodium hydroxide in deionized water.

-

Neutralization: Slowly add the sodium hydroxide solution to the N,N-dimethylglycine solution while continuously monitoring the pH. The target pH for the final solution should be approximately 7.0.

-

Solvent Removal: Once the neutralization is complete, remove the water using a rotary evaporator under reduced pressure.

-

Crystallization and Purification: The resulting solid is this compound. For further purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water.

-

Drying and Characterization: Dry the purified crystals under vacuum and characterize the final product using appropriate analytical techniques such as NMR, melting point, and elemental analysis to confirm its identity and purity.

Biological Activities and Mechanisms of Action: A Focus on Drug Development Potential

This compound has garnered significant interest for its diverse biological activities, making it a promising candidate for various therapeutic and cosmeceutical applications.

Enhancement of Skin Microcirculation via Nitric Oxide Signaling

One of the most well-documented effects of this compound is its ability to enhance skin blood flow.[14] This effect is primarily mediated through the activation of endothelial nitric oxide synthase (eNOS) and the subsequent release of nitric oxide (NO).[14]

The proposed mechanism involves an initial influx of extracellular calcium ions (Ca2+) into endothelial cells.[4][14] This increase in intracellular calcium concentration ([Ca2+]i) leads to the activation of eNOS, which then catalyzes the conversion of L-arginine to L-citrulline and NO.[15] Nitric oxide, a potent vasodilator, then diffuses to adjacent smooth muscle cells, leading to their relaxation and an increase in blood flow.[15]

Caption: Proposed signaling pathway for eNOS activation by this compound.

Anti-inflammatory and Antioxidant Properties

This compound has demonstrated significant anti-inflammatory and antioxidant effects in various in vitro models.[13] Studies have shown that it can downregulate the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[16] This anti-inflammatory activity is thought to be mediated, at least in part, through the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.[17][18][19]

Its antioxidant properties are evident in its ability to scavenge free radicals and reduce oxidative stress.[13] In animal studies, supplementation with this compound has been shown to increase the activity of antioxidant enzymes and reduce markers of oxidative damage.[20]

Caption: Overview of the anti-inflammatory and antioxidant mechanisms of this compound.

Applications in Drug Development and Research

The unique biological activities of this compound have opened up several avenues for its application in drug development and research.

Dermatology and Cosmeceuticals

The ability of this compound to enhance skin microcirculation and its anti-inflammatory properties make it a compelling ingredient for dermatological and cosmeceutical formulations. A 24-week, double-blind, randomized, placebo-controlled trial demonstrated that a shampoo containing this compound and caffeine was effective in reducing hair loss in men with male pattern hair loss.[21] The number of pulled hairs was significantly reduced in the active group compared to the placebo group.[21] Phototrichogram analysis also showed an increase in the number of hairs, hair density, and the percentage of anagen hairs.[21]

Table 2: Efficacy of a this compound and Caffeine-Containing Shampoo in Male Pattern Hair Loss (24-week study)

| Efficacy Parameter | Active Group (Shampoo) | Placebo Group | p-value |

| Change in number of pulled hairs | -2.8 ± 1.6 | 0.6 ± 2.2 | < 0.001 |

| Increase in number of hairs (Phototrichogram) | Significant increase | - | < 0.001 |

| Increase in hair density (Phototrichogram) | Significant increase | - | < 0.001 |

| Increase in anagen hair percentage (Phototrichogram) | Significant increase | - | < 0.001 |

Animal Health and Nutrition